- Preparation of boronic acid compound for the treatment of proteasome-borne disease, World Intellectual Property Organization, , ,

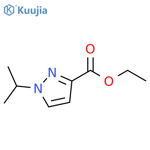

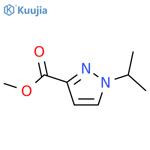

Cas no 942631-65-4 (1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Isopropyl-1H-pyrazole-3-carboxylic acid

- 1H-Pyrazole-3-carboxylic acid, 1-(1-methylethyl)-

- 1-propan-2-ylpyrazole-3-carboxylic acid

- 1-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)

- 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid

- 1-Isopropyl-1H-pyrazole-3-carboxylicacid

- CS-0154202

- 1-Isopropyl-1H-pyrazole-3-carboxylic acid, AldrichCPR

- ALBB-013434

- 942631-65-4

- 1-isopropyl-1 h-pyrazole-3-caboxylic acid

- DB-009151

- 1-isopropylpyrazole-3-carboxylic acid

- AS-65058

- W18929

- AKOS B024318

- MFCD06805218

- EN300-74423

- AKOS000302129

- F2169-0553

- SCHEMBL10026473

- DTXSID50599116

- STK347030

- NZOZNIDXTXBUDN-UHFFFAOYSA-N

- Z1170243849

- AB91863

- 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

-

- MDL: MFCD06805218

- インチ: 1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11)

- InChIKey: NZOZNIDXTXBUDN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CN(C(C)C)N=1)O

計算された属性

- せいみつぶんしりょう: 154.07400

- どういたいしつりょう: 154.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 77-79 °C

- ふってん: 297.2±13.0 °C at 760 mmHg

- フラッシュポイント: 133.5±19.8 °C

- 屈折率: 1.563

- PSA: 55.12000

- LogP: 1.16220

- じょうきあつ: 0.0±0.7 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034239-500mg |

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 500mg |

3997.0CNY | 2021-07-13 | ||

| Chemenu | CM188783-250mg |

1-Isopropyl-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 95% | 250mg |

$174 | 2024-07-19 | |

| abcr | AB375963-250 mg |

1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 250MG |

€147.90 | 2022-03-02 | ||

| eNovation Chemicals LLC | D767832-10g |

1-Isopropyl-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 95% | 10g |

$925 | 2023-09-02 | |

| Life Chemicals | F2169-0553-1g |

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 95%+ | 1g |

$170.0 | 2023-11-21 | |

| Life Chemicals | F2169-0553-2.5g |

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 95%+ | 2.5g |

$340.0 | 2023-11-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6134-5G |

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 95% | 5g |

¥ 3,187.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D767832-100mg |

1-Isopropyl-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 95% | 100mg |

$175 | 2023-05-09 | |

| eNovation Chemicals LLC | Y1213862-1g |

1-Isopropyl-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 95% | 1g |

$420 | 2023-09-03 | |

| Chemenu | CM188783-5g |

1-Isopropyl-1H-pyrazole-3-carboxylic acid |

942631-65-4 | 95% | 5g |

$707 | 2021-08-05 |

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 合成方法

ごうせいかいろ 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

ごうせいかいろ 2

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

- Preparation of (hetero)arylamides as AHR inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Raw materials

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Preparation Products

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

8. Book reviews

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

1-(propan-2-yl)-1H-pyrazole-3-carboxylic acidに関する追加情報

1-(Propan-2-yl)-1H-pyrazole-3-carboxylic Acid (CAS No. 942631-65-4): A Comprehensive Overview

1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 942631-65-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Isopropyl pyrazole-3-carboxylic acid, has gained attention due to its unique structural properties and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.

The chemical structure of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole ring substituted with an isopropyl group at the 1-position and a carboxylic acid group at the 3-position. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which imparts unique electronic and steric properties to the molecule. These properties make it an attractive scaffold for the design and synthesis of bioactive compounds.

The synthesis of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through various routes, including the Hantzsch pyrazole synthesis and metal-catalyzed coupling reactions. One common method involves the reaction of ethyl 3-cyanoacrylate with acetone in the presence of a base, followed by hydrolysis to form the carboxylic acid. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.

In terms of biological activities, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has shown promising results in several areas. Recent studies have demonstrated its potential as an anti-inflammatory agent. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis.

Beyond its anti-inflammatory properties, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has also been investigated for its antiviral activity. Research conducted by a team at the University of California found that certain derivatives of this compound showed potent inhibitory effects against the replication of influenza viruses. This discovery opens up new avenues for the development of antiviral drugs targeting viral replication mechanisms.

The pharmacokinetic properties of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid have also been studied extensively. Studies have shown that this compound exhibits good oral bioavailability and favorable metabolic stability, making it a promising candidate for further drug development. Additionally, its low toxicity profile in preclinical studies suggests that it may be safe for human use.

In the context of drug discovery, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid serves as an important lead compound for the design and optimization of novel therapeutic agents. Its structural flexibility allows for the introduction of various functional groups to enhance its biological activity and pharmacological properties. For example, modifications at the isopropyl group or the carboxylic acid moiety can significantly alter the compound's binding affinity to target proteins.

The application of computational methods has further advanced our understanding of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Molecular docking studies have provided insights into its binding modes with specific protein targets, guiding rational drug design efforts. These computational tools are essential for optimizing lead compounds and predicting their biological activities before experimental validation.

In conclusion, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 942631-65-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, contributing to advancements in drug discovery and healthcare.

942631-65-4 (1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid) 関連製品

- 400755-44-4(1-Ethyl-1H-pyrazole-3-carboxylic acid)

- 2248405-67-4(2-(5,5-Dimethyloxan-2-yl)propan-1-ol)

- 1286718-13-5(2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)

- 1805389-25-6(3-Chloro-5-(difluoromethyl)-4-hydroxypyridine-2-acetonitrile)

- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)

- 1701998-04-0(2,3-dimethyl-4H,5H,5aH,6H,7H,8H,9H,9aH-pyrazolo1,5-aquinazoline)

- 2137560-43-9(2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrimidin-5-amine)

- 181634-14-0(1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one)

- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)

- 895474-76-7(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)